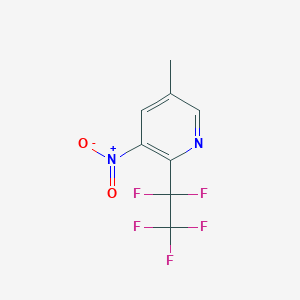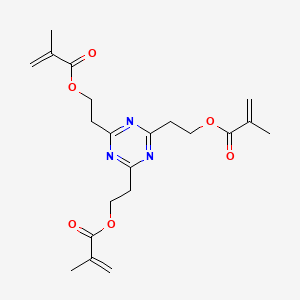
1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) is a chemical compound with the molecular formula C9H15N3O6. It is a derivative of triazine and is known for its applications in various fields, including polymer chemistry, materials science, and industrial applications. This compound is characterized by its three hydroxyethyl groups attached to the triazine ring, making it a versatile building block for various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) typically involves the reaction of cyanuric acid with ethylene oxide in the presence of a catalyst. The reaction is carried out in a pressure vessel, where cyanuric acid is dissolved in a solvent such as dimethylformamide. Ethylene oxide is then introduced slowly while the temperature is gradually increased to around 180°C. The reaction is maintained under pressure until completion .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation and crystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyethyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers, including hydrogels and resins.
Materials Science: The compound is utilized in the development of advanced materials with specific properties such as flame retardancy and thermal stability.
Biology and Medicine: It serves as a building block for the synthesis of biologically active molecules and drug delivery systems.
Industrial Applications: The compound is employed in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) involves its ability to form stable complexes with various substrates. The hydroxyethyl groups can participate in hydrogen bonding and other intermolecular interactions, enhancing the compound’s reactivity and stability. The triazine ring provides a rigid framework that contributes to the overall stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(2-hydroxyethyl)isocyanurate: Similar in structure but lacks the methacrylate groups.
1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazine-2,4,6-trione: Contains bulky tert-butyl groups, providing different steric and electronic properties.
Uniqueness
1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) is unique due to its combination of hydroxyethyl and methacrylate groups, which impart distinct reactivity and functionality. This makes it particularly valuable in applications requiring specific chemical and physical properties .
Propiedades
Número CAS |
68845-21-6 |
|---|---|
Fórmula molecular |
C21H27N3O6 |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
2-[4,6-bis[2-(2-methylprop-2-enoyloxy)ethyl]-1,3,5-triazin-2-yl]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C21H27N3O6/c1-13(2)19(25)28-10-7-16-22-17(8-11-29-20(26)14(3)4)24-18(23-16)9-12-30-21(27)15(5)6/h1,3,5,7-12H2,2,4,6H3 |
Clave InChI |
AGEXUCKZTAUZJM-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCC1=NC(=NC(=N1)CCOC(=O)C(=C)C)CCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


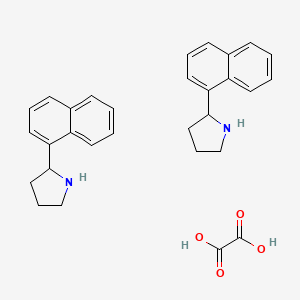
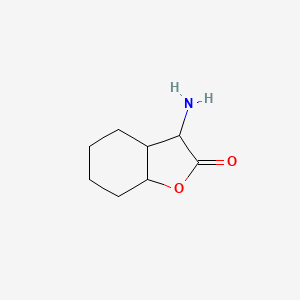
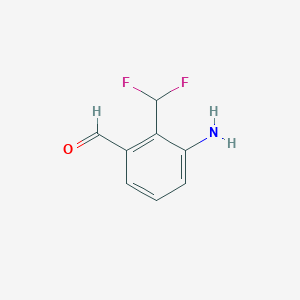
![6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12854278.png)
![2-Fluoro-N-[2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12854283.png)
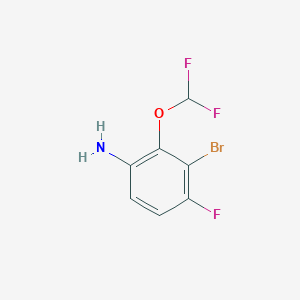
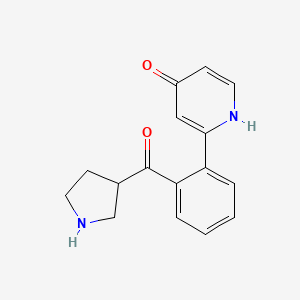
![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B12854297.png)

![(2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12854307.png)
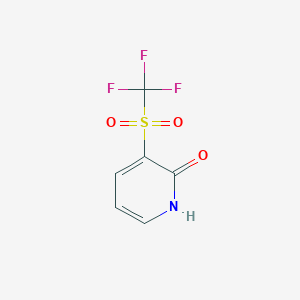
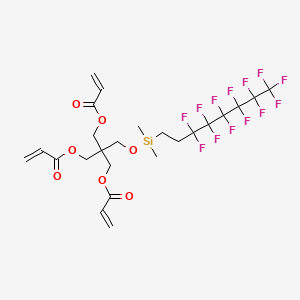
![1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854312.png)
